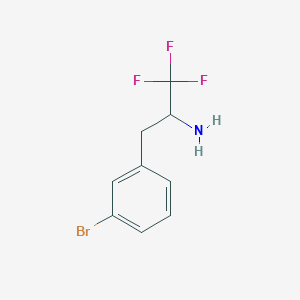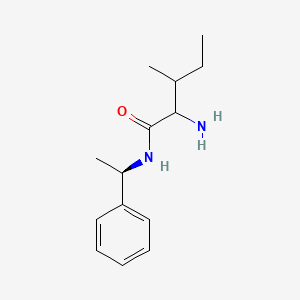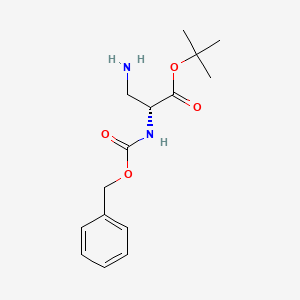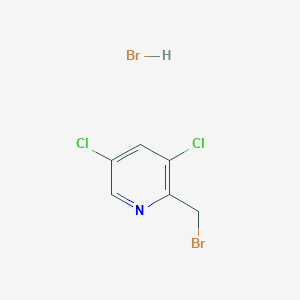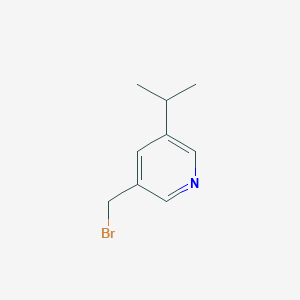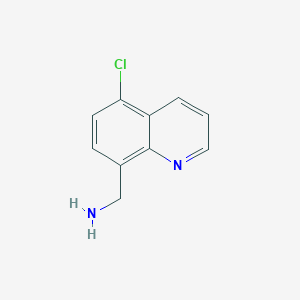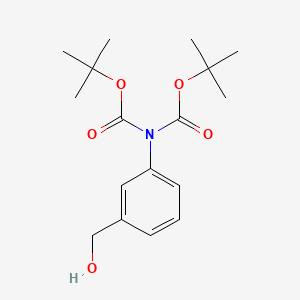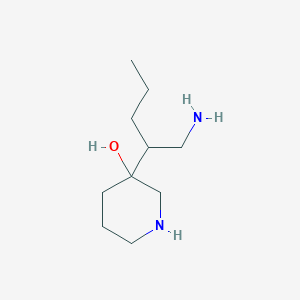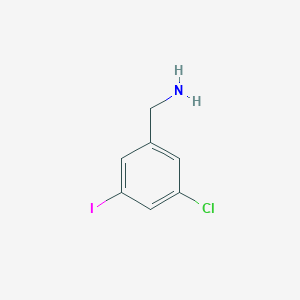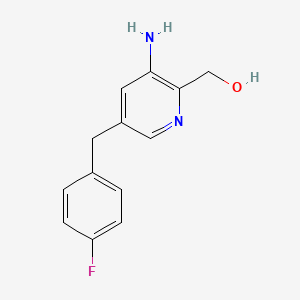
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of an amino group, a fluorobenzyl group, and a methanol group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable pyridine derivative to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide, sodium hydride, and other nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Pathway Modulation: Affecting various cellular pathways, such as apoptosis, cell proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-5-(4-chlorobenzyl)pyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(3-Amino-5-(4-bromobenzyl)pyridin-2-yl)methanol: Similar structure but with a bromine atom instead of fluorine.
(3-Amino-5-(4-methylbenzyl)pyridin-2-yl)methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with other substituents.
Properties
Molecular Formula |
C13H13FN2O |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
[3-amino-5-[(4-fluorophenyl)methyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H13FN2O/c14-11-3-1-9(2-4-11)5-10-6-12(15)13(8-17)16-7-10/h1-4,6-7,17H,5,8,15H2 |
InChI Key |
UPISNPVCTQNKKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(N=C2)CO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


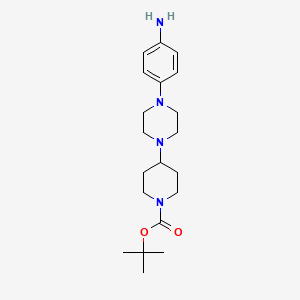
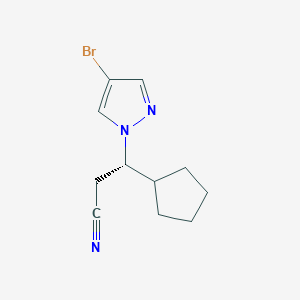
![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)
